Ethyl-d5 trans-caffeate
Description
Ethyl-d5 trans-caffeate (CAS: 1394230-19-3) is a deuterium-labeled derivative of ethyl trans-caffeate (CAS: 66648-50-8), a naturally occurring phenolic ester. The non-deuterated form, ethyl trans-caffeate, is recognized for its anti-inflammatory and chemopreventive properties, particularly in inhibiting UV-induced skin carcinogenesis and suppressing neoplastic cell transformation . The deuterated variant replaces five hydrogen atoms with deuterium (D), resulting in the molecular formula C₁₁H₇D₅O₄ and a molecular weight of 213.246 g/mol . This isotopic labeling enhances its utility as an internal standard in mass spectrometry (MS)-based analytical methods, enabling precise quantification in complex matrices such as biological fluids or food products .
Properties
CAS No. |
1394230-19-3 |
|---|---|
Molecular Formula |
C11H7D5O4 |
Molecular Weight |
213.25 |
Purity |
95% min. |
Synonyms |
Ethyl-d5 trans-caffeate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Deuterated Esters
Deuterated esters are widely used in analytical chemistry to improve detection accuracy. Below is a comparative analysis of Ethyl-d5 trans-caffeate and related deuterated compounds:
*Calculated based on molecular formulas.
Key Structural Differences :
- Backbone Variation: this compound contains a caffeoyl moiety (dihydroxycinnamic acid), whereas Ethyl-d5 hexanoate and Ethyl-d5 Paraben feature shorter alkyl chains or aromatic rings, respectively.
- Deuterium Placement : In this compound, deuterium is likely incorporated into the ethyl group, whereas in Ethyl-d5 Paraben, it replaces hydrogens in the ethyl ester linked to a para-hydroxybenzoic acid .
Functional Comparison
- Analytical Utility: this compound and Felodipine-d5 are both employed as internal standards in MS due to their isotopic stability. However, this compound is specialized for phenolic compound analysis, while Felodipine-d5 targets calcium channel blockers .
Ethyl trans-Caffeate in Disease Prevention
- Anti-Inflammatory Action : Ethyl trans-caffeate suppresses pro-inflammatory kinases (PI3K, ERK1/2) by binding to human osteosarcoma cells (HOEC), reducing inflammation-driven pathologies .
- Skin Cancer Prevention : It blocks neoplastic transformation in JB6 Cl41 cells exposed to UV radiation, making it a candidate for topical chemopreventive formulations .
This compound in Analytical Chemistry
- Quantitative Accuracy : The deuterated form mitigates matrix effects in LC-MS, improving the precision of caffeic acid metabolite measurements in pharmacokinetic studies .
- Challenges in Analysis: As noted in chemical extraction studies, deuterated standards like this compound address issues such as incomplete recovery or degradation during sample preparation .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Ethyl-d5 trans-caffeate with high isotopic purity?
- Methodological Answer : this compound can be synthesized via esterification of trans-caffeic acid with deuterated ethanol (C₂D₅OH). Isotopic purity (>90%) is achieved using anhydrous conditions and acid catalysts (e.g., H₂SO₄). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of non-deuterated byproducts. Isotopic enrichment should be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the ethyl moiety .
Q. Which analytical techniques are optimal for characterizing deuterium labeling efficiency in this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ and quantifies deuterium incorporation via isotopic abundance ratios.
- NMR Spectroscopy : ¹H NMR detects residual proton signals in the ethyl group (C₂D₅), while ²H NMR confirms deuterium localization.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Monitors C-D stretching vibrations (~2100–2200 cm⁻¹) to distinguish from C-H bonds.
- High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis detection, it assesses chemical stability and purity .
Q. What in vitro models are appropriate for preliminary screening of this compound’s anti-inflammatory activity?
- Methodological Answer :
- Cell-Based Assays : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure nitric oxide (NO) suppression. Include controls for cytotoxicity (e.g., MTT assay).
- Enzyme Inhibition Studies : Evaluate cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibition via fluorometric or colorimetric kits.
- Cytokine Profiling : Quantify TNF-α and IL-6 levels via ELISA in treated vs. untreated cells. Normalize data to protein concentration and report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How can researchers differentiate between direct antioxidant effects and indirect signaling pathway modulation in this compound’s bioactivity?
- Methodological Answer :
- Direct Antioxidant Activity : Measure reactive oxygen species (ROS) scavenging using DPPH/ABTS assays. Compare results to deuterium-free analogs to assess isotopic effects.
- Signaling Pathway Analysis : Perform Western blotting or phospho-kinase arrays to quantify PI3K, ERK1/2, and p38 inhibition. Use siRNA knockdown of target proteins (e.g., Nrf2) to confirm mechanistic dependencies.
- Dual-Luciferase Reporter Assays : Test NF-κB or AP-1 transcriptional activity in HEK293T cells transfected with relevant plasmids .
Q. How should discrepancies between in vitro potency and in vivo efficacy of this compound in chemoprevention studies be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (Cₘₐₓ, AUC) and tissue distribution via LC-MS/MS in rodent models. Assess metabolic stability using liver microsomes.
- Dose Escalation Studies : Test multiple doses (e.g., 10–100 mg/kg) in UVB-induced skin carcinogenesis models. Include positive controls (e.g., retinoids) and adjust for interspecies metabolic differences.
- Data Reconciliation : Use meta-analysis frameworks (e.g., PRISMA) to compare in vitro IC₅₀ values with in vivo effective doses, accounting for plasma protein binding and tissue penetration .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s anti-cancer studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and goodness-of-fit tests.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., low vs. high dose) using Tukey’s HSD or Dunnett’s test. Adjust p-values for multiple comparisons.
- Bayesian Hierarchical Modeling : Incorporate prior data on deuterated compounds to refine uncertainty intervals in small-sample studies .
Methodological Considerations
Q. How can researchers ensure reproducibility in deuterated compound studies?
- Answer :
- Detailed Synthetic Protocols : Report reaction times, temperatures, and solvent ratios. Use IUPAC nomenclature for clarity.
- Open Data Practices : Share raw NMR/MS spectra in public repositories (e.g., Zenodo). Provide instrument calibration details (e.g., Shimadzu LC-20AD HPLC parameters).
- Blinded Analysis : Assign sample IDs randomly and use third-party statisticians for data interpretation to reduce bias .
Q. What strategies mitigate confounding variables in this compound’s in vivo toxicity studies?
- Answer :
- Controlled Diets : Standardize animal feed to eliminate phytoestrogens or antioxidants that may interact with the compound.
- Housing Conditions : Maintain consistent light/dark cycles and temperature. Randomize cage placements to avoid environmental bias.
- Longitudinal Monitoring : Use telemetry for real-time physiological data (e.g., heart rate) and euthanize moribund subjects promptly to prevent skewed survival analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
